

# physical properties of 3,6-Dimethylcyclohexa-1,4-diene

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## Compound of Interest

Compound Name: 3,6-Dimethylcyclohexa-1,4-diene

Cat. No.: B14700088

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An In-depth Technical Guide to the Physical Properties of **3,6-Dimethylcyclohexa-1,4-diene**

## Molecular Identity and Structure

**3,6-Dimethylcyclohexa-1,4-diene** is a cyclic organic compound and a derivative of cyclohexa-1,4-diene. Its structure consists of a six-membered ring with two double bonds at the 1- and 4-positions and two methyl group substituents at the 3- and 6-positions. The presence of substituents on the  $sp^3$ -hybridized carbons allows for the existence of cis and trans stereoisomers.

This compound, with the chemical formula  $C_8H_{12}$ , is of interest to researchers as a structural motif in organic synthesis and as a building block for more complex molecules.<sup>[1][2]</sup> Its reactivity is primarily dictated by the two non-conjugated double bonds and the allylic protons.

## Key Identifiers

A summary of the key chemical identifiers for **3,6-Dimethylcyclohexa-1,4-diene** is presented below.

Identifier	Value	Source
IUPAC Name	3,6-dimethylcyclohexa-1,4-diene	PubChem[1]
CAS Number	24560-93-8	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>12</sub>	PubChem[1]
Molecular Weight	108.18 g/mol	PubChem[1]
Canonical SMILES	CC1C=CC(C=C1)C	PubChem[1]
InChI Key	XSTUUUYHEXUOTQH-UHFFFAOYSA-N	PubChem[1]

## Molecular Structure Visualization

The stereoisomers of **3,6-Dimethylcyclohexa-1,4-diene** are depicted below. The cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces.

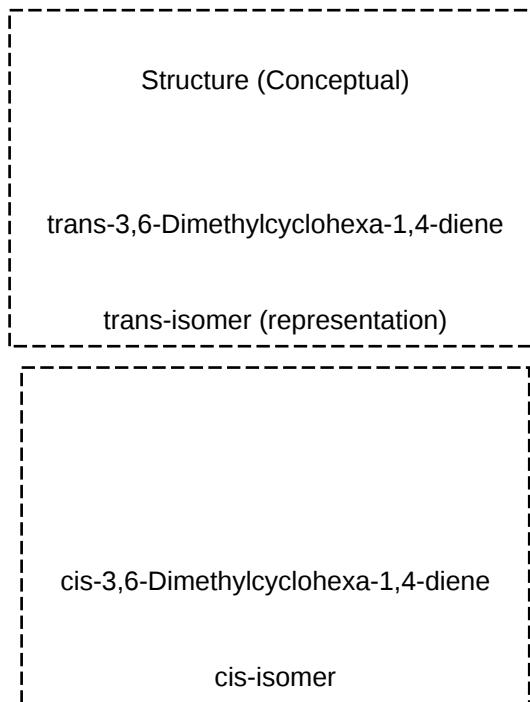


Fig. 1: Stereoisomers of 3,6-Dimethylcyclohexa-1,4-diene

[Click to download full resolution via product page](#)Fig. 1: Stereoisomers of **3,6-Dimethylcyclohexa-1,4-diene**

## Physicochemical Properties

Experimental data for the physical properties of **3,6-Dimethylcyclohexa-1,4-diene** are not widely published. The following table includes computed data from reliable chemical databases, alongside experimental data for the parent compound, cyclohexa-1,4-diene, for comparative analysis.[\[1\]](#)[\[3\]](#)

Physical Property	3,6-Dimethylcyclohexa-1,4-diene (Computed)	Cyclohexa-1,4-diene (Experimental)	Causality and Insights
Boiling Point	Not Available	82 °C[3]	The addition of two methyl groups (28 g/mol) significantly increases the molecular weight and van der Waals forces, which would lead to a substantially higher boiling point compared to the parent diene.
Melting Point	Not Available	-50 °C[3]	The melting point will be influenced by the isomeric form (cis vs. trans). The trans isomer, often having better crystal packing, would be expected to have a higher melting point than the cis isomer.
Density	Not Available	0.847 g/cm³[3]	Density is expected to be similar to or slightly lower than the parent compound, a common trend for non-halogenated alkyl substitutions.
Refractive Index (n_D)	Not Available	1.472[3]	The refractive index is anticipated to be slightly higher than

			that of cyclohexa-1,4-diene due to the increased electron density from the methyl groups.
XLogP3	2.8	2.3 (LogP) <a href="#">[4]</a>	<p>The computed XLogP3 value indicates moderate lipophilicity, suggesting good solubility in nonpolar organic solvents and low solubility in water. The increase from the parent compound is consistent with the addition of two hydrophobic methyl groups.</p>

## Spectroscopic Signature Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3,6-Dimethylcyclohexa-1,4-diene**. While specific spectra for this compound are not readily available in public databases, its characteristic spectral features can be reliably predicted based on its structure.

## Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to be highly informative:

- Vinylic Protons (-CH=CH-): These protons should appear as a multiplet in the downfield region, typically around  $\delta$  5.5-5.8 ppm.
- Allylic Protons (-CH(CH<sub>3</sub>)-): The protons attached to the sp<sup>3</sup> carbons are allylic to both double bonds. They would appear as a multiplet further upfield, likely in the  $\delta$  2.5-3.0 ppm range. Their chemical shift is influenced by the adjacent methyl group and the double bonds.

- Methyl Protons (-CH<sub>3</sub>): The protons of the two methyl groups will appear as a doublet due to coupling with the adjacent allylic proton, expected in the upfield region around  $\delta$  1.0-1.2 ppm.

## Predicted <sup>13</sup>C NMR Spectrum

Due to the molecule's symmetry (especially in the cis isomer), the carbon NMR spectrum should be relatively simple:

- Vinylic Carbons (-CH=CH-): Expected to appear in the  $\delta$  125-130 ppm region.
- Allylic Carbons (-CH(CH<sub>3</sub>)-): These carbons would be found significantly upfield, around  $\delta$  30-35 ppm.
- Methyl Carbons (-CH<sub>3</sub>): The methyl carbons should produce a signal in the highly shielded region of  $\delta$  15-20 ppm.

## Predicted Infrared (IR) Spectrum

Key IR absorption bands provide functional group information:

- =C-H Stretch (sp<sup>2</sup>): A sharp peak just above 3000 cm<sup>-1</sup>, typically around 3020-3050 cm<sup>-1</sup>.
- C-H Stretch (sp<sup>3</sup>): Stronger absorptions just below 3000 cm<sup>-1</sup>, in the range of 2850-2960 cm<sup>-1</sup>, corresponding to the methyl and methine C-H bonds.
- C=C Stretch: A medium intensity peak around 1640-1660 cm<sup>-1</sup> for the non-conjugated double bonds.

## General Spectroscopic Workflow

The characterization of a synthesized sample of **3,6-Dimethylcyclohexa-1,4-diene** would follow a logical workflow to confirm its identity and purity.

Fig. 2: Workflow for Chemical Characterization

## Synthesis and Chemical Context

Substituted 1,4-cyclohexadienes are commonly synthesized via the Birch reduction of the corresponding aromatic compound.<sup>[3]</sup> For **3,6-Dimethylcyclohexa-1,4-diene**, the logical

precursor is p-xylene.

#### Protocol: Conceptual Birch Reduction

- Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled under an inert atmosphere (e.g., Argon).
- Reaction: Anhydrous liquid ammonia is condensed into the flask. Sodium or lithium metal is added in small pieces until a persistent blue color is observed.
- Addition: A solution of p-xylene in a co-solvent like anhydrous ethanol or tert-butanol is added dropwise. The alcohol serves as the proton source.
- Quenching: The reaction is allowed to proceed until the blue color disappears. It is then carefully quenched by the addition of a proton source like ammonium chloride.
- Workup: The ammonia is allowed to evaporate. Water is added, and the organic product is extracted with a low-boiling-point solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated in vacuo.
- Purification: The resulting crude product is purified by fractional distillation to yield **3,6-Dimethylcyclohexa-1,4-diene**.

This method is highly effective for producing 1,4-dienes while avoiding over-reduction to the fully saturated cyclohexane ring.[\[3\]](#)

## Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for **3,6-Dimethylcyclohexa-1,4-diene** is not available, its structure suggests hazards similar to other flammable, volatile cyclic dienes like 1,3-cyclohexadiene and 1,4-cyclohexadiene.[\[5\]](#)[\[6\]](#) The following protocols are based on best practices for this class of compounds.

## Hazard Assessment

- Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[\[5\]](#)

- Inhalation: May cause respiratory tract irritation.
- Skin/Eye Contact: May cause skin and eye irritation.
- Reactivity: Prone to polymerization or oxidation upon prolonged exposure to air and light. Strong oxidizing agents are incompatible.[\[5\]](#)

## Recommended Handling Procedures

- Ventilation: Always handle in a well-ventilated chemical fume hood.
- Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[\[6\]](#)
- Grounding: To prevent static electricity discharge, ensure all metal containers and equipment are properly grounded and bonded.[\[5\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  - Body Protection: Use a flame-retardant lab coat and appropriate protective clothing.
- Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

## Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[\[6\]](#)
- Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
- Inhibitors: Commercial preparations of similar dienes often contain a stabilizer like Butylated hydroxytoluene (BHT) to inhibit polymerization. Consider adding a stabilizer if one is not

present.

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